molecular formula C9H9N3O2 B13652293 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid

Cat. No.: B13652293
M. Wt: 191.19 g/mol
InChI Key: SMJYBSKQOUTNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3 and a methyl group at position 5. The carboxylic acid moiety at position 2 enhances its utility as a building block for synthesizing amide derivatives, which are often explored for drug discovery .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

SMJYBSKQOUTNBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2N)C(=O)O)C=C1

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-5-methylpyridine with Ethyl 2-Halogenated-3-oxobutanoate

One of the most effective routes to the imidazo[1,2-a]pyridine-3-carboxylate intermediate involves the condensation of 2-amino-5-methylpyridine (which provides the 6-methyl substitution upon ring closure) with ethyl 2-chloro- or bromo-3-oxobutanoate.

  • Reaction conditions: Traditionally performed in ethanol or 1,2-dimethoxyethane at reflux for extended periods (overnight to 48 hours).
  • Microwave-assisted synthesis: A novel method uses microwave irradiation to accelerate this condensation, significantly reducing reaction time and improving yields (up to 75%) compared to conventional heating (<50% yields in some cases).
  • Workup: After reaction completion, the mixture is cooled, poured into cold water, and the precipitate is filtered and dried.
  • Product: Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, which upon hydrolysis gives the corresponding carboxylic acid.

Table 1: Typical Reaction Conditions and Yields for Condensation

Starting Materials Conditions Yield (%) Reference
2-Amino-5-methylpyridine + Ethyl 2-chloro-3-oxobutanoate Ethanol, reflux, overnight 50-70
Same reactants Microwave-assisted, ethanol, 30 min 75

Hydrolysis of Imidazo[1,2-a]pyridine-3-carboxylate Esters

The ester intermediate formed in the condensation step is hydrolyzed under alkaline aqueous conditions to yield the free carboxylic acid at the 2-position.

  • Typical conditions: Treatment with aqueous sodium hydroxide or potassium hydroxide at room temperature or mild heating.
  • Outcome: Efficient conversion to 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

Alternative One-Pot and Green Synthesis Approaches

Recent advances include:

  • One-pot synthesis using acetophenones and 2-aminopyridines: This method, often catalyzed by iodine or ultrasound-assisted, allows for the formation of imidazo[1,2-a]pyridines under milder conditions, but typically focuses on unsubstituted or differently substituted derivatives.
  • Metal-free direct synthesis: Protocols using potassium hydroxide or piperidine catalysis at ambient temperature have been developed for imidazo[1,2-a]pyridine derivatives, emphasizing eco-friendly conditions.

Summary Table of Preparation Steps for 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes Reference
1 Condensation 2-Amino-5-methylpyridine + Ethyl 2-chloro-3-oxobutanoate, EtOH, reflux or microwave-assisted Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate 50-75% (microwave improves yield)
2 Hydrolysis Aqueous NaOH, mild heating 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid Efficient conversion
3 Optional Functionalization Amino methylation, formylation, reduction Modified derivatives (if needed) Dependent on target derivative

Analytical Data Supporting Preparation

  • NMR Characterization: For the ethyl ester intermediate, characteristic proton NMR peaks include aromatic protons at δ 9.15, 7.36, 6.79 ppm, ethyl group quartet and triplet at δ 4.41 and 1.42 ppm, and methyl substituents at δ 2.69 and 2.43 ppm.
  • Melting points: The ester intermediate typically melts around 73-75 °C, consistent with literature values.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation (e.g., via acyl chloride intermediates) for nucleophilic substitution with amines. This reaction is critical for generating bioactive conjugates:

  • Example : Reaction with 4-(3-arylacryloyl)phenylamines produces carboxamide derivatives with antikinetoplastid activity .

  • Conditions :

    • Acyl chloride formation: Thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF .

    • Coupling: Triethylamine (TEA) as base, reflux for 24 hours .

Product ClassYield (%)Biological Activity (IC₅₀)Source
Chalcone-carboxamide conjugates60-851.13–8.5 μM vs Trypanosoma spp.

Esterification

The carboxylic acid reacts with alcohols to form esters under acid- or base-catalyzed conditions:

  • Example : Methyl ester formation using methanol and sulfuric acid .

  • Key Application : Esters serve as intermediates for further functionalization, such as fluorophosphonate derivatization .

Cyclization Reactions

The amino group participates in intramolecular cyclization to form fused heterocycles:

  • Reaction : Condensation with aldehydes and pyruvic acid derivatives yields expanded ring systems (e.g., quinoline analogs) .

  • Mechanism : Follows Doebner’s reaction pathway, forming γ-pyridyl-amino-γ-aryl-α-oxo-butyric acid intermediates .

Metal-Catalyzed Coupling

Transition metals enable cross-coupling at the imidazo ring:

  • Suzuki-Miyaura Coupling : Palladium catalysts facilitate aryl group introduction at position 6 .

  • Copper-Catalyzed Oxidative Coupling : Forms 3-aryl derivatives using ketones or nitroolefins .

CatalystSubstrateProductYield (%)Source
CuIAcetophenones3-Aryl-imidazo[1,2-a]pyridines70-90
FeCl₃Nitroalkenes3-Nitro derivatives65-80

Alkylation and Acylation

The amino group undergoes nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Acylation : Acetic anhydride or acyl chlorides yield N-acyl products.

Oxidation and Reduction

  • Oxidation : The amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo ring’s double bonds.

Mechanistic Insights and Regioselectivity

  • Electrophilic Aromatic Substitution : The methyl group at position 6 directs electrophiles to position 3 or 8 due to steric and electronic effects .

  • Nucleophilic Reactivity : The amino group’s lone pair enhances participation in hydrogen bonding and ionic interactions, critical for enzyme inhibition .

Stability and Reaction Optimization

  • pH Sensitivity : The carboxylic acid group deprotonates above pH 4, affecting solubility and reactivity.

  • Thermal Stability : Reactions requiring >100°C may degrade the imidazo ring; optimal yields are achieved at 60–80°C .

Mechanism of Action

The mechanism of action of 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound inhibits key enzymes involved in the biosynthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, leading to the death of the pathogen . The compound’s interaction with other molecular targets, such as receptors and enzymes, can also modulate various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold can be modified at various positions to alter physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features CAS Number
3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid 3-NH₂, 6-CH₃ 207.18 (calc.) Amino group enhances hydrogen bonding; methyl improves metabolic stability. Not explicitly listed
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 6-CH₃ 192.17 Lacks amino group; used as a precursor for amide coupling . 80353-93-1
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 5-CH₃ 192.17 Methyl at position 5 alters steric effects and electronic distribution. 88751-06-8
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 6-CF₃ 246.14 Electron-withdrawing CF₃ group increases acidity and stability. 1350323-88-4
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 3-Cl, 6-CF₃ 264.59 Chloro and CF₃ substituents enhance lipophilicity and target affinity. 1355171-48-0
7-Chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 7-Cl, 6-F 214.58 Halogenated derivatives improve pharmacokinetic properties. 2227206-26-8

Biological Activity

3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (commonly referred to as AMIPCA) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties and potential applications in drug development.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol

AMIPCA's structure includes functional groups that facilitate various chemical reactions, making it a versatile compound for biological interactions.

Antimicrobial Properties

AMIPCA has shown significant activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains. Its mechanism of action involves the inhibition of glutamine synthetase, an enzyme crucial for bacterial survival. This inhibition disrupts bacterial metabolism, leading to reduced viability of the pathogen .

Comparative Activity

In comparative studies, AMIPCA's efficacy was evaluated against several known anti-tuberculosis agents. It demonstrated a minimum inhibitory concentration (MIC) that was notably effective, comparable to or better than traditional treatments such as isoniazid .

Case Studies and Research Findings

Research has consistently highlighted AMIPCA's potential in various applications:

  • In vitro Studies :
    • In laboratory settings, AMIPCA exhibited potent activity against both replicating and non-replicating strains of M. tuberculosis. The MIC values were found to be ≤1 μM for several tested strains .
    • A transcriptional profiling experiment indicated that AMIPCA alters the expression of genes associated with bacterial metabolism, further elucidating its mode of action .
  • Cytotoxicity Assays :
    • In cell line studies using HeLa cells, AMIPCA demonstrated cytotoxic effects at varying concentrations, with IC50 values indicating significant inhibitory effects on cell viability .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the molecular structure of AMIPCA have been explored to enhance its biological activity. For instance, substituting groups at specific positions on the imidazo[1,2-a]pyridine ring resulted in compounds with improved potency against M. tuberculosis .

The primary mechanism through which AMIPCA exerts its biological effects involves the inhibition of critical enzymes such as glutamine synthetase. This inhibition leads to metabolic disruption within bacterial cells, ultimately resulting in cell death. Additionally, research indicates that AMIPCA may interact with other cellular targets, contributing to its multifaceted biological profile .

Summary Table of Biological Activity

Biological Activity Details
Target Organism Mycobacterium tuberculosis
MIC Values ≤1 μM against various strains
IC50 (HeLa Cells) Varies based on concentration; significant cytotoxicity observed
Mechanism of Action Inhibition of glutamine synthetase

Future Directions

Given its promising biological activity and unique structural characteristics, further research into AMIPCA could lead to the development of novel therapeutic agents targeting resistant strains of tuberculosis and potentially other pathogens. Ongoing studies are focused on optimizing its pharmacokinetic properties and understanding its full range of biological interactions.

Q & A

Q. Yield Comparison :

MethodPurity (%)Scalability
Solution-phase85Low
Solid-phase95High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.